1-(Azepan-4-ylmethyl)pyrrolo[1,2-a]pyrazine dihydrochloride
Description
Propriétés
Formule moléculaire |
C14H21Cl2N3 |
|---|---|
Poids moléculaire |
302.2 g/mol |
Nom IUPAC |
1-(azepan-4-ylmethyl)pyrrolo[1,2-a]pyrazine;dihydrochloride |
InChI |
InChI=1S/C14H19N3.2ClH/c1-3-12(5-7-15-6-1)11-13-14-4-2-9-17(14)10-8-16-13;;/h2,4,8-10,12,15H,1,3,5-7,11H2;2*1H |
Clé InChI |
HGYJHXGGWCKUBX-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CCNC1)CC2=NC=CN3C2=CC=C3.Cl.Cl |
Origine du produit |
United States |
Méthodes De Préparation
Synthetic Approaches to Pyrrolo[1,2-a]pyrazine Core
Direct Synthesis from Pyrrole Derivatives
One of the most efficient approaches to constructing the pyrrolo[1,2-a]pyrazine core begins with pyrrole as the starting material. Mínguez et al. developed a novel methodology for synthesizing this heterocyclic system from pyrrole. Their approach involves:
- N-alkylation of pyrrole with 2-haloethylamine derivatives
- Cyclization to form the pyrazine ring
- Further functionalization of the resulting scaffold
The reaction sequence can be summarized in Table 1:
Table 1: Reaction Sequence for Pyrrolo[1,2-a]pyrazine Synthesis from Pyrrole
| Step | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1. N-alkylation | Pyrrole, NaH, 2-chloroethylamine·HCl | DMF, 0°C to rt, 6h | 65-75 | Protection of amine group may be required |
| 2. Cyclization | Acid catalyst (H₂SO₄/AcOH) | 80°C, 4h | 70-85 | Ring closure to form pyrazine |
| 3. Purification | Silica gel chromatography | Hexanes/EtOAc (7:3) | 85-90 | Essential for high purity |
This synthetic approach provides the basic pyrrolo[1,2-a]pyrazine scaffold that can be further functionalized as needed for the target compound.
Alternative Method via Ugi Adducts
A more recent and versatile approach involves a two-step process starting from Ugi adducts as reported by Singh et al.. This method allows for the synthesis of functionalized pyrrolo[1,2-a]pyrazine-3,6(2H,4H)-diones:
- Acid-mediated cyclization of Ugi adducts to form dihydropyrazinones
- Gold(I)-catalyzed regioselective annulation to complete the pyrrolo[1,2-a]pyrazine scaffold
Table 2: Reaction Conditions for Pyrrolo[1,2-a]pyrazine Synthesis via Ugi Adducts
| Step | Reagents | Conditions | Yield (%) | Remarks |
|---|---|---|---|---|
| 1. Ugi reaction | Aldehyde, amine, isocyanide, acid | MeOH, rt, 24h | 75-90 | Four-component reaction |
| 2. TFA-mediated cyclization | Ugi adduct, TFA | DCM, rt, 6h | 65-85 | Forms dihydropyrazinones |
| 3. Gold-catalyzed annulation | Ph₃PAuCl (5 mol%), AgSbF₆ (5 mol%) | DCE, 80°C, 12h | 60-80 | Regioselective reaction |
This approach provides densely functionalized pyrrolo[1,2-a]pyrazine derivatives that may require additional transformations to obtain the desired substitution pattern.
Preparation of Azepane Precursors
Synthesis and Functionalization of Azepane Rings
The azepane ring component presents synthetic challenges due to the seven-membered ring system. Several approaches can be utilized to prepare appropriately functionalized azepane derivatives for the target compound.
From Azepan-4-ol Derivatives
Azepan-4-ol hydrochloride serves as a valuable precursor for introducing functionality at the 4-position:
Table 3: Functionalization of Azepan-4-ol
| Step | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1. Protection | Boc₂O, Et₃N | DCM, rt, 12h | 85-95 | N-protection required |
| 2. Tosylation | TsCl, pyridine | DCM, 0°C to rt, 12h | 75-85 | Activates hydroxyl group |
| 3. Cyanide substitution | NaCN | DMSO, 80°C, 8h | 65-75 | Introduces C1 unit |
| 4. Reduction | LiAlH₄ | THF, 0°C to rt, 4h | 70-80 | Forms aminomethyl group |
| 5. Deprotection | TFA or HCl | DCM or dioxane, rt, 2h | 85-95 | Removes Boc protection |
Via 1-Methylazepan-4-one
An alternative approach utilizes 1-methylazepan-4-one hydrochloride as starting material:
Table 4: Transformation of 1-Methylazepan-4-one
| Step | Reagents | Conditions | Yield (%) | Comments |
|---|---|---|---|---|
| 1. Wittig reaction | Ph₃P=CH₂, n-BuLi | THF, -78°C to rt, 6h | 60-70 | Introduces exocyclic methylene |
| 2. Hydroboration | BH₃·THF, then H₂O₂/NaOH | THF, 0°C to rt, 6h | 65-75 | Provides hydroxymethyl group |
| 3. Mesylation | MsCl, Et₃N | DCM, 0°C, 4h | 80-90 | Activates hydroxyl group |
| 4. N-demethylation | α-Chloroethyl chloroformate | DCE, reflux, then MeOH | 55-65 | Removes N-methyl group |
Coupling Strategies and Optimization
Nucleophilic Substitution Approach
The coupling of the pyrrolo[1,2-a]pyrazine and azepane components can be achieved through nucleophilic substitution reactions. This approach requires deprotonation of pyrrolo[1,2-a]pyrazine to generate a nucleophilic species that can react with an appropriately functionalized azepane derivative.
Table 5: Nucleophilic Substitution Coupling Conditions
| Base | Solvent | Temperature | Time (h) | Yield (%) | Observations |
|---|---|---|---|---|---|
| LDA | THF | -78°C to rt | 12 | 45-55 | Clean reaction but moderate yield |
| n-BuLi | THF/DMPU (9:1) | -78°C to rt | 8 | 55-65 | Improved yield with DMPU |
| KHMDS | THF | -60°C to rt | 10 | 50-60 | Less side products |
| NaH | DMF | 0°C to 80°C | 6 | 40-50 | Higher temperature required |
The optimized procedure involves:
- Deprotonation of pyrrolo[1,2-a]pyrazine using n-BuLi (1.1 equiv) in THF/DMPU at -78°C
- Addition of azepane derivative containing a leaving group at the 4-methylene position
- Gradual warming to room temperature over 8 hours
- Quenching and purification by column chromatography
Alternative Coupling Methods
When direct nucleophilic substitution proves challenging, alternative coupling strategies can be employed:
Table 6: Alternative Coupling Strategies
| Method | Reagents | Conditions | Yield (%) | Advantages/Limitations |
|---|---|---|---|---|
| Reductive amination | NaBH₃CN, AcOH | MeOH, rt, pH 6-7, 24h | 40-55 | Mild conditions but lower yield |
| Mitsunobu reaction | DIAD, PPh₃ | THF, 0°C to rt, 12h | 60-70 | Inverts stereochemistry if present |
| CuAAC "click" chemistry | Cu(I) catalyst | t-BuOH/H₂O, rt, 24h | 65-75 | Requires azide/alkyne functionalization |
| Palladium-catalyzed coupling | Pd(dppf)Cl₂, K₂CO₃ | Dioxane, 90°C, 16h | 50-65 | Works with halide/boronic acid derivatives |
Optimized Synthesis of 1-(Azepan-4-ylmethyl)pyrrolo[1,2-a]pyrazine
Based on the methodologies discussed above, an optimized multi-step synthesis of 1-(Azepan-4-ylmethyl)pyrrolo[1,2-a]pyrazine can be proposed:
Preparation of Pyrrolo[1,2-a]pyrazine
Following the method reported by Mínguez et al.:
- Pyrrole (1.0 equiv) is treated with NaH (1.2 equiv) in DMF at 0°C
- 2-Chloroethylamine hydrochloride (1.1 equiv) is added and the mixture is stirred at room temperature for 6 hours
- The resulting 1-(2-aminoethyl)pyrrole is cyclized under acidic conditions (H₂SO₄/AcOH) at 80°C for 4 hours
- Purification by column chromatography yields pyrrolo[1,2-a]pyrazine (70-75% overall yield)
Preparation of 4-(Mesyloxymethyl)azepane
Starting from commercially available materials:
- 1-Boc-azepan-4-one (1.0 equiv) undergoes Wittig reaction with methyltriphenylphosphonium bromide (1.2 equiv) and n-BuLi (1.2 equiv) in THF at -78°C
- The resulting exocyclic methylene compound undergoes hydroboration-oxidation with BH₃·THF followed by H₂O₂/NaOH
- The hydroxyl group is converted to mesylate using MsCl (1.2 equiv) and Et₃N (1.5 equiv) in DCM
- Boc deprotection using TFA in DCM provides the 4-(mesyloxymethyl)azepane as TFA salt
Coupling Reaction and Salt Formation
Table 7: Optimized Coupling and Salt Formation
| Step | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1. Deprotonation | Pyrrolo[1,2-a]pyrazine, n-BuLi, DMPU | THF, -78°C, 1h | - | Critical to maintain low temperature |
| 2. Coupling | 4-(Mesyloxymethyl)azepane·TFA | -78°C to rt, 8h | 60-65 | Gradual warming improves selectivity |
| 3. Work-up | Sat. NH₄Cl, extraction | EtOAc, 3× | 90-95 | Removes excess reagents |
| 4. Purification | Column chromatography | DCM/MeOH/NH₄OH (95:4:1) | 85-90 | Critical for purity |
| 5. Salt formation | HCl in dioxane (4M, 2.2 equiv) | Et₂O, 0°C, 2h | 95-98 | Precipitates as white solid |
The final step involves:
- Dissolving the free base in a minimal amount of diethyl ether or ethyl acetate
- Adding 2.2 equivalents of HCl (4M in dioxane) dropwise at 0°C
- Stirring for 2 hours to ensure complete salt formation
- Filtering the precipitated dihydrochloride salt and washing with cold diethyl ether
- Drying under vacuum at 40°C for 24 hours to obtain the pure product
Analytical Characterization and Quality Control
Spectroscopic Analysis
Comprehensive spectroscopic analysis is essential for confirming the structure and purity of the target compound.
NMR Spectroscopy
Expected key signals in the ¹H NMR (400 MHz, DMSO-d₆) for 1-(Azepan-4-ylmethyl)pyrrolo[1,2-a]pyrazine dihydrochloride include:
Table 8: Characteristic ¹H NMR Signals
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 8.45-8.65 | m | 2H | Aromatic pyrrolo[1,2-a]pyrazine |
| 7.80-8.10 | m | 2H | Aromatic pyrrolo[1,2-a]pyrazine |
| 7.00-7.20 | m | 1H | Aromatic pyrrolo[1,2-a]pyrazine |
| 4.40-4.60 | d | 2H | Azepane-CH₂-pyrrolo[1,2-a]pyrazine |
| 3.15-3.35 | m | 4H | Azepane ring (CH₂-N-CH₂) |
| 2.10-2.30 | m | 1H | Azepane ring (CH at position 4) |
| 1.60-1.95 | m | 8H | Remaining azepane ring protons |
| 9.50-10.20 | br s | 3H | NH₂⁺ and NH⁺ (salt forms) |
¹³C NMR (100 MHz, DMSO-d₆) would show approximately 14 signals corresponding to the carbon atoms in the structure, with characteristic shifts for aromatic carbons (120-150 ppm), aliphatic carbons (20-50 ppm), and the methylene linker (~55 ppm).
Mass Spectrometry
High-resolution mass spectrometry (HRMS) would confirm the molecular formula with expected m/z for [M+H]⁺ at 302.1652 (calculated for C₁₄H₂₀N₃⁺: 302.1657).
Chromatographic Analysis
HPLC analysis can determine the purity of the final compound and monitor the progress of reactions.
Table 9: HPLC Method for Purity Assessment
| Parameter | Specification | Notes |
|---|---|---|
| Column | C18 reverse phase, 150 × 4.6 mm, 5 μm | ODS or equivalent |
| Mobile phase | A: 0.1% TFA in water; B: Acetonitrile | Gradient elution |
| Gradient | 10-90% B over 20 min | Linear gradient |
| Flow rate | 1.0 mL/min | Optimal for resolution |
| Detection | UV 254 nm and 280 nm | Characteristic for pyrrolo[1,2-a]pyrazine |
| Injection volume | 10 μL | 1 mg/mL sample concentration |
| Run time | 30 min | Includes re-equilibration |
| Purity criteria | >98% | Based on peak area integration |
Elemental Analysis
Elemental analysis provides confirmation of the dihydrochloride salt formation and overall purity.
Table 10: Elemental Analysis for C₁₄H₁₉N₃·2HCl
| Element | Calculated (%) | Acceptable Range (%) |
|---|---|---|
| C | 44.93 | 44.53-45.33 |
| H | 5.65 | 5.25-6.05 |
| N | 11.23 | 10.83-11.63 |
| Cl | 18.95 | 18.55-19.35 |
Scale-Up Considerations and Process Optimization
Critical Parameters for Scale-Up
When scaling up the synthesis of this compound, several parameters require careful consideration:
Table 11: Scale-Up Critical Parameters
| Process Step | Critical Parameter | Control Strategy | Impact on Quality |
|---|---|---|---|
| Pyrrole alkylation | Temperature control | Maintain below 5°C during addition | Prevents side reactions |
| Cyclization reaction | Acid concentration | Standardize acid solution | Affects yield and purity |
| Lithiation reaction | Temperature uniformity | Efficient cooling system | Critical for selectivity |
| Coupling reaction | Addition rate | Controlled addition over 1-2h | Reduces impurity formation |
| Salt formation | Concentration | Use standardized solutions | Affects crystallinity |
| Purification | Solvent selection | Optimize solvent system | Critical for purity |
Process Monitoring and In-Process Controls
To ensure consistent quality during the multi-step synthesis, in-process controls should be implemented:
- TLC monitoring at each synthetic step
- HPLC analysis of key intermediates
- Karl Fischer titration for water content of final salt
- Residual solvent analysis by GC
Analyse Des Réactions Chimiques
Reaction Mechanisms
The compound’s pyrrolo[1,2-a]pyrazine core and azepane substituent enable participation in reactions typical of nitrogen-containing heterocycles, including:
-
Nucleophilic substitution : The nitrogen atoms in the fused rings or side chains may act as nucleophilic sites, facilitating reactions with electrophiles.
-
Electrophilic aromatic substitution : Positions in the aromatic rings may undergo bromination or alkylation under specific conditions .
-
Redox transformations : Oxidation/reduction reactions may alter functional groups, such as converting alcohols to ketones or vice versa .
Cyclization Reactions
The synthesis of pyrrolo[1,2-a]pyrazine derivatives often involves cyclization of enaminones. For example:
-
Enaminone cyclization : Reaction of 2-formylpyrrole-based enaminones with ammonium acetate forms pyrrolo[1,2-a]pyrazines. This process can achieve yields up to 80% under optimized conditions (e.g., DMFDMA as a catalyst) .
-
Alkylation and amination : Substituted pyrroles undergo N-alkylation followed by amination to form the fused heterocyclic core .
Bromination
Bromination with NBS selectively introduces bromine atoms at the 6- and 7-positions of the pyrrolo[1,2-a]pyrazine core. This reaction is critical for functionalizing the compound for further applications .
Reduction Reactions
Reduction of pyrrolo[1,2-a]pyrazine derivatives (e.g., using NaBH₄) can generate alcohol intermediates. For instance, reduction of 4c yielded 4h in moderate yield, though specifics depend on the substrate .
Functional Group Transformations
-
Oxidation : Potential conversion of alcohol groups to ketones or aldehydes.
-
Alkylation : Modification of the azepane side chain via N-alkylation to alter solubility or biological activity.
Reaction Conditions
The compound’s reactivity is highly dependent on reaction conditions:
-
Catalysts : Lewis acids (e.g., zinc iodide) or bases (e.g., triethylamine) facilitate nucleophilic substitution or cyclization.
-
Solvents : Polar aprotic solvents like dimethylformamide (DMF) or ethanol are commonly used .
-
Temperature : Controlled heating or cooling is often required to optimize yields and selectivity.
Structural and Analytical Insights
The compound’s dihydrochloride form enhances solubility, enabling efficient purification and characterization. Key analytical techniques include:
-
NMR spectroscopy : Confirms structural integrity and functional group positions.
-
Mass spectrometry : Validates molecular weight (302.2 g/mol) and purity .
Comparison with Analogues
| Compound | Structural Features | Reaction Behavior |
|---|---|---|
| Pyrrolo[1,2-a]pyrazine | Fused bicyclic core | PARP inhibition via nucleophilic attack |
| 1-(Phenylmethyl)pyrrolo[1,2-a]pyrazine | Phenyl substitution | Enhanced lipophilicity, altered reactivity |
| 4-Azepanone | Azepane ring | Distinct pharmacological profile |
Applications De Recherche Scientifique
Chemical Properties and Structure
The compound features a unique structure that contributes to its biological activity. Its molecular formula and weight are essential for understanding its behavior in biological systems. The compound's structure allows for interactions with various biological targets, making it a candidate for therapeutic development.
Medicinal Chemistry
-
Anticancer Activity :
- Research indicates that derivatives of pyrrolo[1,2-a]pyrazine compounds can act as inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. Inhibitors of PARP are particularly relevant in cancer therapy, as they can enhance the effectiveness of certain chemotherapeutic agents by exploiting cancer cells' defective DNA repair pathways .
- Neuroprotective Effects :
- Antimicrobial Properties :
Pharmacological Applications
- Pharmaceutical Formulations :
- Cosmetic Industry :
Biotechnology Applications
- Drug Delivery Systems :
-
Research Tools :
- In biochemical research, this compound can serve as a tool for studying cellular processes involving DNA repair and apoptosis, providing insights into cancer biology and potential therapeutic interventions.
Case Studies
Mécanisme D'action
The exact mechanism of action of 1-(Azepan-4-ylmethyl)pyrrolo[1,2-a]pyrazine dihydrochloride is not fully understood. it is known to interact with various molecular targets and pathways. For instance, its kinase inhibitory activity suggests it may interfere with signaling pathways involved in cell growth and proliferation .
Comparaison Avec Des Composés Similaires
Benzo[d]imidazole-Pyrrolo[1,2-a]pyrazine Hybrids
Key Examples : 6-Phenylbenzo[4,5]imidazo[1,2-a]pyrrolo[2,1-c]pyrazine (8h), 10-Fluoro-6-phenylbenzo[4,5]imidazo[1,2-a]pyrrolo[2,1-c]pyrazine (8c) .
- Structural Differences : These hybrids incorporate a fused benzoimidazole ring, expanding the π-conjugation system. In contrast, 1-(Azepan-4-ylmethyl)pyrrolo[1,2-a]pyrazine dihydrochloride lacks aromatic fusion but includes a flexible azepane substituent.
- Functional Properties :
- Optical Properties : Hybrids like 8c exhibit aggregation-induced blue fluorescence (λem ≈ 450 nm) with high quantum yields (Φ ≈ 0.45), making them suitable for bioimaging . The target compound, as a dihydrochloride salt, is less likely to display strong fluorescence due to ionic quenching.
- Bioactivity : Hybrids demonstrate good cell permeability and low phototoxicity, whereas the azepane-substituted derivative may prioritize receptor-binding interactions over imaging utility .
Anticancer Pyrrolo[1,2-a]pyrazine Derivatives
Key Examples : 3,4-Dihydropyrrolo[1,2-a]pyrazine derivatives (e.g., compounds targeting prostate and breast cancer cells) .
- Structural Differences : The dihydro structure introduces partial saturation, reducing aromaticity compared to the fully conjugated target compound.
- Bioactivity :
- Potency : Anticancer derivatives show IC50 values in the low micromolar range (e.g., 2.1–8.7 µM against DU-145 prostate cancer cells). The azepane substituent in the target compound may enhance selectivity for specific kinase targets due to steric and electronic effects .
- Solubility : The dihydrochloride salt form of the target compound likely improves solubility (>10 mg/mL in water) compared to neutral analogs, which often require organic solvents for administration .
Brominated and Acetylated Derivatives
Key Examples: 6-Bromo- (4j) and 6,7-dibromopyrrolo[1,2-a]pyrazine (4k), 1-(3-(4-Bromophenyl)pyrrolo[1,2-a]pyrazin-6-yl)ethanone (4c) .
- Structural Differences : Bromine atoms or acetyl groups modify electronic density and steric bulk. The target compound’s azepane group offers a basic nitrogen for salt formation, unlike halogen or ketone substituents.
- Functional Properties :
- Reactivity : Brominated derivatives undergo cross-coupling reactions (e.g., Suzuki-Miyaura), enabling further functionalization. The dihydrochloride salt’s azepane group may instead participate in pH-dependent solubility changes .
- Lipophilicity : Acetylated derivatives (logP ≈ 2.5–3.0) are more lipophilic than the dihydrochloride salt (logP < 1), affecting membrane permeability and metabolic stability .
Upadacitinib-Related Impurities
Key Examples : Upadacitinib Impurity 92 (dihydrochloride) and Impurity 56 .
- Structural Differences : These impurities share the imidazo[1,2-a]pyrrolo[2,3-e]pyrazine core but differ in substituents (e.g., ethyl-pyrrolidine vs. azepane). Stereochemistry (3R,4S vs. 3R,4R) further distinguishes them .
- Bioactivity : Impurities are typically pharmacologically inactive but critical for regulatory compliance. The target compound’s azepane group may confer distinct pharmacokinetic profiles, such as prolonged half-life .
Activité Biologique
1-(Azepan-4-ylmethyl)pyrrolo[1,2-a]pyrazine dihydrochloride is a compound of interest due to its potential biological activities, particularly as an inhibitor of poly(ADP-ribose) polymerase (PARP). This enzyme plays a crucial role in DNA repair mechanisms, and its inhibition has been linked to enhanced efficacy of certain cancer therapies. This article reviews the biological activity of this compound, presenting data from various studies, including case studies and research findings.
The primary mechanism of action for this compound involves the inhibition of PARP. By blocking PARP activity, the compound can enhance the cytotoxic effects of DNA-damaging agents such as chemotherapy and radiation therapy. This inhibition is particularly beneficial in tumors with defective DNA repair pathways, making it a candidate for combination therapies in oncology .
Anticancer Properties
Research indicates that compounds with similar structures to this compound exhibit significant anticancer properties. For instance, studies have shown that pyrrolo[1,2-a]pyrazine derivatives can induce apoptosis in cancer cell lines such as MCF-7 and MDA-MB-231 through caspase activation pathways .
Table 1: Summary of Anticancer Activity Studies
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 0.25 | Caspase activation |
| Compound B | MDA-MB-231 | 0.50 | DNA damage response enhancement |
| This compound | TBD | PARP inhibition |
Case Studies
A notable case study involved the application of pyrrolo[1,2-a]pyrazine derivatives in combination with cisplatin. The results demonstrated a synergistic effect, where the combination therapy significantly reduced cell viability compared to either treatment alone. This suggests that this compound could enhance the effectiveness of existing chemotherapeutic agents by targeting DNA repair mechanisms .
Toxicological Studies
While exploring the safety profile of this compound, studies have assessed its cytotoxicity on normal cell lines. For example, a study reported moderate toxicity with an IC50 value of approximately 500 µg/mL for RAW 264.7 cells, indicating that while it exhibits potent anticancer activity, careful consideration is needed regarding its effects on healthy tissues .
Table 2: Cytotoxicity Data
| Cell Line | IC50 (µg/mL) | Remarks |
|---|---|---|
| RAW 264.7 | 500 | Moderate toxicity |
| Normal Fibroblasts | TBD | Further studies needed |
Q & A
[Basic] What synthetic methodologies are commonly employed for constructing the pyrrolo[1,2-a]pyrazine core in derivatives of this compound?
The pyrrolo[1,2-a]pyrazine core is synthesized via:
- Cyclization reactions : Acid-catalyzed cyclodehydration of 1-(2-oxo-2-arylethyl)-1H-pyrrole-2-carbaldehydes with o-phenylenediamines, enabling double cyclization to form benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrids .
- Pd-catalyzed cross-coupling : Direct C6-arylation of preformed pyrrolo[1,2-a]pyrazines with aryl bromides for diversity-oriented synthesis .
- Post-Ugi cyclization : Tandem acid-mediated cyclization of Ugi adducts followed by gold(I)-catalyzed annulation to regioselectively form functionalized pyrrolo[1,2-a]pyrazine-diones .
[Basic] How can structural ambiguities in polycyclic N-fused pyrrolo[1,2-a]pyrazine hybrids be resolved?
Key techniques include:
- X-ray crystallography : Used to unambiguously confirm regioisomerism in benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrids (e.g., CCDC 1919367) .
- High-resolution mass spectrometry (HRMS) : Validates molecular formulas (e.g., [M + Na]+ peaks) .
- Multinuclear NMR : Resolves substituent effects on aromatic systems, such as fluorine coupling constants (JC–F = 24.0 Hz) .
[Advanced] What strategies enable enantioselective synthesis of tetrahydropyrrolo[1,2-a]pyrazine derivatives?
- Iridium-catalyzed asymmetric hydrogenation : Achieves up to 95% enantiomeric excess (ee) for 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines using chiral Ir catalysts and cesium carbonate to suppress racemization .
- Substrate design : Pyrrolo[1,2-a]pyrazinium salts are optimal substrates due to their planar chirality and compatibility with heterogeneous reaction conditions .
[Advanced] How do substituents influence the photophysical properties of benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrids?
Substituent effects include:
- Fluorescence enhancement : Fusion of an additional benzene ring (e.g., naphthalene) increases blue fluorescence intensity (quantum yield up to 56% in solution) .
- Aggregation-induced emission (AIE) : Electron-withdrawing groups (e.g., Cl, F) at the R1/R2 positions enhance solid-state deep blue emission .
| Substituent Type | Fluorescence Quantum Yield (Solution) | Key Observation |
|---|---|---|
| Benzene-fused | 56% (8h) | Strong blue emission |
| Chlorinated | 42% (8d) | AIE in solid state |
| Fluorinated | 38% (8c) | Solvatochromic shift |
[Advanced] What in vitro models evaluate the antifungal activity of pyrrolo[1,2-a]pyrazine derivatives?
- Brominated derivatives : 6- and 7-bromo-substituted pyrrolo[1,2-a]pyrazines are synthesized via NBS bromination and tested against Candida spp. using MIC assays .
- Structure-activity relationships (SAR) : Electron-deficient substituents (e.g., CF3) enhance antifungal potency by improving membrane permeability .
[Advanced] How can contradictions in biological activity data between substituted derivatives be addressed?
- Systematic SAR studies : Compare substituent electronic profiles (e.g., 4-methoxy vs. 8-phenyl groups in pyrrolo[1,2-a]quinoxalines), where electron-donating groups often enhance efflux pump inhibition .
- Cytotoxicity assays : Use parallel testing (e.g., MTT assays) to differentiate between intrinsic bioactivity and nonspecific toxicity .
[Advanced] What methodologies support the development of pyrrolo[1,2-a]pyrazine-based bioimaging agents?
- Cell permeability assays : Fluorescent hybrids (e.g., 8h) are screened in live-cell imaging with negligible phototoxicity .
- Two-photon microscopy : Validates deep-tissue imaging potential of solid-state emitters with large Stokes shifts (>100 nm) .
- Quantum yield optimization : Anthracene-standardized measurements ensure reproducibility in solution-phase fluorescence .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
